molecular formula C14H11BrN2 B1339342 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine CAS No. 281192-93-6

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1339342
M. Wt: 287.15 g/mol
InChI Key: XGECCZZIAJKFBI-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine is a compound that is not directly mentioned in the provided papers, but its structural motifs and synthetic methods can be inferred from related compounds discussed in the literature. The compound features a pyrrolopyridine core, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. This core is substituted with a benzyl group and a bromine atom, which suggests potential reactivity for further functionalization and use in various chemical syntheses.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds involves various strategies, such as reduction and debenzylation steps as seen in the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride . The key step in this synthesis is the sodium borohydride reduction of a pyrrolopyridinium bromide, followed by debenzylation with hydrogen over palladium on carbon. This method could potentially be adapted for the synthesis of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the synthesis of a spiro-pyrrolidine derivative, shows that the pyrrolidine ring can adopt an envelope conformation, and the molecular structure can be stabilized by weak intramolecular interactions . These structural insights can be extrapolated to 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine, suggesting that it may also exhibit conformational features and intramolecular interactions that could influence its reactivity and physical properties.

Chemical Reactions Analysis

Chemical reactions involving pyrrolopyridine derivatives are diverse. For instance, rhodium-catalyzed asymmetric 1,4-addition reactions have been used to obtain derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Additionally, reactions with electrophiles such as bromine have been explored for the functionalization of condensed pyridine bases . These reactions could potentially be applied to 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine to introduce new functional groups or to modify the existing substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine can be inferred from related compounds. For example, the crystal packing of a spiro-pyrrolidine derivative is stabilized by weak intermolecular interactions , which could also be relevant for the crystalline state of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine. The presence of a bromine atom in the molecule suggests that it may have significant polarizability and could participate in electrophilic substitution reactions. The benzyl group may also provide steric bulk and influence the overall solubility and reactivity of the compound.

Scientific Research Applications

Gold Catalysis in Synthesis

  • Gold Catalysis for Azaindoles Synthesis : This study by Gala et al. (2014) discusses the synthesis of substituted 1-benzyl-1H-pyrrolo[2,3-b]pyridines using gold catalysis, which is significant for constructing complex molecular structures in medicinal chemistry Gala et al., 2014.

Functionalization and Derivatives

  • Functionalization for Agrochemicals/Materials : Minakata et al. (1992) investigated the functionalization of 1H-pyrrolo[2,3-b]pyridine, creating compounds with potential use in agrochemicals and functional materials Minakata et al., 1992.
  • Efficient Synthesis of Tetrahydro-1H-pyrrolo[2,3-c]pyridine : Nechayev et al. (2013) developed an efficient method for synthesizing N6-substituted analogues of this compound, useful in the development of various pharmaceuticals Nechayev et al., 2013.

Heterocyclic Compounds Synthesis

  • Iso-Condensed Heteroaromatic Pyrroles : Sha et al. (1992) explored novel reactions for synthesizing iso-condensed heteroaromatic pyrroles, which have broad applications in pharmaceuticals and materials science Sha et al., 1992.

Anticancer Agent Development

  • Pyrrolyl-Pyridine Anticancer Agents : Mallisetty et al. (2023) synthesized pyrrolyl-pyridine compounds with significant anticancer activity, demonstrating the potential of this chemical structure in cancer treatment Mallisetty et al., 2023.

Reaction Mechanisms and Derivatives Synthesis

  • Rhodium-Catalyzed Arylboronic Acids Addition : Croix et al. (2015) presented a rhodium-catalyzed asymmetric addition process involving 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, crucial for synthesizing complex organic compounds Croix et al., 2015.

Future Directions

1H-pyrrolo[2,3-b]pyridine derivatives are being developed as a class of compounds targeting FGFR with development prospects . They represent an attractive strategy for cancer therapy .

properties

IUPAC Name

1-benzyl-3-bromopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGECCZZIAJKFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572938
Record name 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine

CAS RN

281192-93-6
Record name 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-1H-pyrrolo[2,3-b]pyridine (500 mg) in N,N-dimethylformamide (10 mL) was added NaH (70 mg). The mixture was stirred for 50 minutes, and (bromomethyl)benzene (0.290 mL) was added dropwise. The reaction was stirred for 48 hours and quenched by the addition of water and ethyl acetate. The layers were separated, and the organic layer was washed with brine, dried with Na2SO4, filtered and concentrated. The residue was purified by silica gel chromatography, eluting with 2:1 hexane to ethyl acetate, to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step Two

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